molecular formula C9H7BrF3NO2 B1408152 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide CAS No. 1443763-87-8

4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No. B1408152
CAS RN: 1443763-87-8
M. Wt: 298.06 g/mol
InChI Key: CFRDJNOBCVXNRR-UHFFFAOYSA-N
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Description

“4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” is InChI=1S/C9H7BrF3NO2/c10-6-2-1-5 (8 (14)15)3-7 (6)16-4-9 (11,12)13/h1-3H,4H2, (H2,14,15) . The Canonical SMILES string is C1=CC (=C (C=C1C (=O)N)OCC (F) (F)F)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide” include a molecular weight of 298.06 g/mol , an XLogP3-AA value of 2.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 3 , an exact mass of 296.96123 g/mol , a monoisotopic mass of 296.96123 g/mol , a topological polar surface area of 52.3 Ų , a heavy atom count of 16 , and a complexity of 260 .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research on the derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide, such as 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands, has led to the synthesis and characterization of Ni(II) and Cu(II) complexes. These complexes were analyzed using elemental analyses, FT-IR, and 1H-NMR spectroscopy, and their crystal and molecular structures were determined via single-crystal X-ray diffraction data. These studies confirm the formation of neutral cis-[ML2] metal complexes and highlight the shift in ν C=O and ν C=S stretching vibrations, indicating the successful synthesis of these complexes (Binzet et al., 2009).

Molecular Structure and Theoretical Studies

Another aspect of research involving related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, focuses on their molecular structure and theoretical studies. This compound was synthesized with high yield and characterized by various spectroscopic methods. Its crystal structure was established by single-crystal X-ray diffraction analysis, which provided insights into its supramolecular packing, involving N-H⋅⋅⋅O hydrogen-bonds and C-Br⋅⋅⋅π intermolecular interactions. Theoretical calculations were carried out to further understand the compound's structure and reactivity (Polo et al., 2019).

Synthesis of CCR5 Antagonists

Research on N-allyl-4-piperidyl Benzamide Derivatives, including the synthesis of novel non-peptide CCR5 antagonists, involves using derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide. These compounds, characterized by 1H NMR, 13C NMR, and MS, highlight the potential bioactivity of these derivatives, demonstrating their significance in developing therapeutic agents (Cheng De-ju, 2014).

Aryne Route to Naphthalenes

In a study on the synthesis of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene, the aryne route was explored for generating 1- and 2-(trifluoromethoxy)naphthalenes. This research, involving derivatives of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide, showcases a method for preparing naphthalene derivatives, underscoring the versatility of these compounds in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Safety and Hazards

When handling “4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide”, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe dust. Do not ingest . In case of ingestion, seek immediate medical assistance .

properties

IUPAC Name

4-bromo-3-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDJNOBCVXNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(2,2,2-trifluoroethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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